
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that features a pyrazole ring substituted with a methylsulfonyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Aniline: The final step involves coupling the methylsulfonyl-substituted pyrazole with aniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anti-inflammatory agents with selectivity against COX-2 enzyme.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anti-inflammatory and neuroprotective effects.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfonyl)aniline: Shares the methylsulfonyl and aniline moieties but lacks the pyrazole ring.
4-(Methylsulfonyl)benzaldehyde: Contains the methylsulfonyl group but has a benzaldehyde moiety instead of an aniline.
Uniqueness
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is unique due to the presence of both the pyrazole ring and the aniline moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11N3O2S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
4-(4-methylsulfonyl-1H-pyrazol-5-yl)aniline |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3,(H,12,13) |
Clave InChI |
RTEZBGPPZHZVCA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


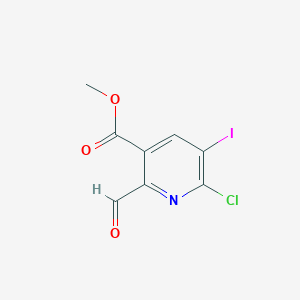


![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)
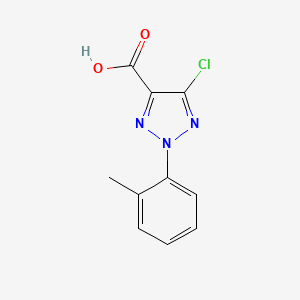

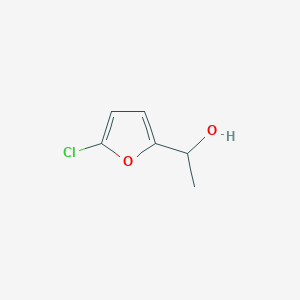

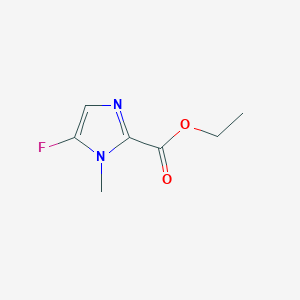
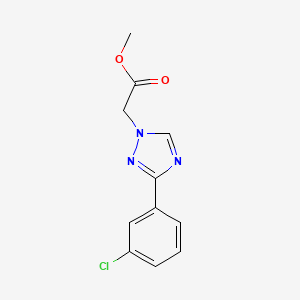
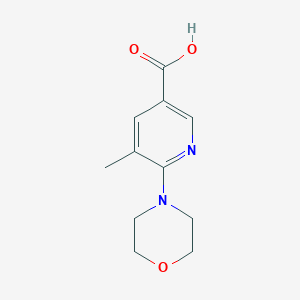
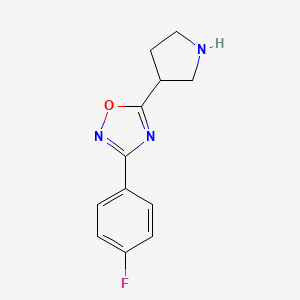
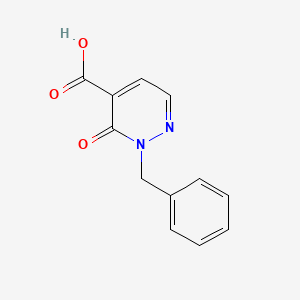
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)
